N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acid chloride to form the benzothiazole core . This intermediate can then be further functionalized through a series of reactions, including condensation and cyclization, to introduce the desired substituents on the thiazole ring .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . These methods are designed to optimize yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis .
In medicine, benzothiazole derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, benzothiazole derivatives are used as additives in rubber production and as corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit enzymes involved in essential biological processes, such as DNA replication and protein synthesis . This inhibition disrupts the normal functioning of cells, leading to cell death or growth inhibition .
Molecular docking studies have shown that the compound can bind to the active sites of target enzymes, forming stable complexes that prevent substrate binding and catalysis . This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can be compared with other benzothiazole derivatives, such as 2-mercaptobenzothiazole and 2-aminobenzothiazole . While these compounds share a common benzothiazole core, their unique substituents confer different biological activities and chemical properties .
For example, 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in rubber production, while 2-aminobenzothiazole has been studied for its anticancer properties . The presence of the trimethoxyphenyl and thiazole carboxamide groups in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C21H19N3O4S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-11-18(19(25)24-21-23-13-7-5-6-8-16(13)29-21)30-20(22-11)12-9-14(26-2)17(28-4)15(10-12)27-3/h5-10H,1-4H3,(H,23,24,25) |
InChI Key |
PQOOUMXESPYPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.